molecular formula C26H28F3N3OS B11496118 N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide

N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide

Cat. No.: B11496118
M. Wt: 487.6 g/mol
InChI Key: OKDLEWGCJQYDQE-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a trifluoromethyl group, and a benzoquinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction. The trifluoromethyl-benzoquinazoline component is synthesized separately, usually through a series of nucleophilic substitution reactions. The final step involves coupling these two intermediates using a thiol-ene reaction under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoquinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or viral infections.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances its binding affinity, while the trifluoromethyl group increases its metabolic stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide: shares structural similarities with other adamantane derivatives and benzoquinazoline compounds.

    Adamantane derivatives: Known for their antiviral and neuroprotective properties.

    Benzoquinazoline compounds: Investigated for their anticancer and anti-inflammatory activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer enhanced biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C26H28F3N3OS

Molecular Weight

487.6 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H28F3N3OS/c27-26(28,29)23-20-6-5-18-3-1-2-4-19(18)22(20)31-24(32-23)34-13-21(33)30-14-25-10-15-7-16(11-25)9-17(8-15)12-25/h1-4,15-17H,5-14H2,(H,30,33)

InChI Key

OKDLEWGCJQYDQE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)NCC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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